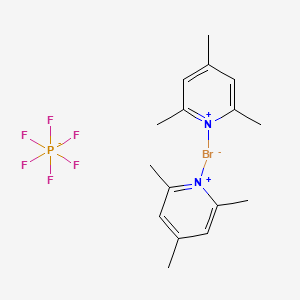

Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate

Description

Bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate (CAS: 188944-77-6) is a hypervalent bromine reagent with the molecular formula C₁₆H₂₂BrF₆N₂P. It consists of a bromonium ion (Br⁺) stabilized by two 2,4,6-trimethylpyridine (collidine) ligands and a hexafluorophosphate (PF₆⁻) counterion . This compound is synthesized via a two-step process:

Formation of a silver collidine complex from silver nitrate, potassium hexafluorophosphate, and collidine.

Bromination by substituting the silver ion with Br⁺, yielding the final product .

Its key attributes include low hygroscopicity, ease of handling, and high selectivity in electrophilic bromination and cyclization reactions . Applications span regiospecific bromination of alkenes , enantioselective allylic substitutions , and synthesis of complex heterocycles .

Properties

IUPAC Name |

2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BrN2.F6P/c1-11-7-13(3)18(14(4)8-11)17-19-15(5)9-12(2)10-16(19)6;1-7(2,3,4,5)6/h7-10H,1-6H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTYGAGSIUXQVJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=[N+](C(=C1)C)[Br-][N+]2=C(C=C(C=C2C)C)C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BrF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659756 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

467.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188944-77-6 | |

| Record name | 2,4,6-trimethyl-1-(2,4,6-trimethylpyridin-1-ium-1-yl)bromanuidylpyridin-1-ium;hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Sulfation and Crystallization

Crude collidine is treated with concentrated sulfuric acid in industrial ethanol, forming 2,4,6-trimethylpyridine sulfate. The sulfate salt crystallizes upon cooling, with impurities remaining dissolved in the ethanol-water mixture. Filtration yields a crystalline product, which is washed with hot ethanol to remove residual impurities.

Alkaline Hydrolysis

The sulfate salt is dissolved in water and treated with solid sodium hydroxide under controlled exothermic conditions (45–60°C). Neutralization to pH 8–9 liberates free collidine, which separates as an upper organic layer. Decantation and distillation yield collidine with 97–98% purity, further upgradable via recrystallization.

Preparation of Bis(2,4,6-Trimethylpyridine)Silver(I) Hexafluorophosphate

The silver collidine complex serves as the precursor for bromonium salt synthesis.

Reaction Setup

A 2-L three-necked flask equipped with mechanical stirring and a dropping funnel is charged with:

Ligand Addition

2,4,6-Collidine (221 mL, 1.67 mol) is added dropwise over 10 minutes, inducing a mild exotherm and precipitation of a white solid. Stirring continues for 1 hour at room temperature to ensure complete complexation.

Isolation and Drying

The product is vacuum-filtered, washed with water (1 L), and dried under high vacuum over phosphorus pentoxide for one week. This yields 262–291 g (90–99%) of bis(2,4,6-trimethylpyridine)silver(I) hexafluorophosphate as a white-gray solid.

Bromination to Form Bis(2,4,6-Trimethylpyridine)Bromonium Hexafluorophosphate

Reaction Conditions

-

Solvent : Dry methylene chloride (500 mL)

-

Silver collidine complex (82.5 g, 0.166 mol)

Bromine is added dropwise over 10 minutes to a stirred suspension of the silver complex in methylene chloride. The mixture turns yellowish as silver bromide precipitates.

Workup

After 1 hour, the reaction mixture is filtered to remove silver bromide, and the filtrate is concentrated under reduced pressure (bath temperature ≤30°C). The residue is dried to yield 65–74 g (83–95%) of the title compound as a white solid.

Analytical Characterization

Spectroscopic Data

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 2.43 (s, 6H), 2.78 (s, 12H), 7.16 (s, 4H) |

| 13C NMR (CD2Cl2) | δ 21.6, 25.9, 126.3, 154.9, 156.4 |

| IR (KBr) | 2990 (vs), 1618 (s), 1463 (s), 1386 (s), 1313 (s), 1030 (s), 828 (br) cm−1 |

Physical Properties

Comparative Analysis of Alternative Methods

While the silver-mediated route is predominant, alternative approaches include direct reaction of collidine with bromine in the presence of hexafluorophosphoric acid. However, this method suffers from lower yields (≤70%) and contamination with hydrobromic acid byproducts. The silver displacement strategy ensures stoichiometric control and avoids protonation of the collidine ligand.

Scale-Up Considerations

The procedure is scalable to multi-mole quantities without yield reduction. Key considerations include:

-

Temperature Control : Maintaining ≤30°C during solvent evaporation prevents decomposition.

-

Moisture Avoidance : All steps must be conducted under anhydrous conditions to prevent hydrolysis of the hexafluorophosphate ion.

-

Waste Management : Silver halide byproducts require proper disposal per hazardous waste protocols.

Applications in Organic Synthesis

The bromonium complex facilitates electrophilic bromination under mild conditions. Notable applications include:

-

Lactone Bromination : Selective bromination of 7-membered lactones without ring-opening.

-

Phenol Derivatives : Para-bromination of activated aromatics, avoiding ortho/meta products common with molecular bromine.

-

Acetylenic Substrates : Anti-addition to terminal alkynes, yielding trans-dibromoalkenes .

Chemical Reactions Analysis

Types of Reactions: Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation: The compound can act as an oxidizing agent in organic synthesis.

Substitution: It can participate in substitution reactions where the bromonium ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation Reactions: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.

Substitution Reactions: Typical conditions involve the use of nucleophiles such as amines and thiols under mild to moderate temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized organic compounds, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

Organic Synthesis

Halogenation Reactions

One of the primary applications of bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate is in electrophilic halogenation reactions. It serves as a bromination agent, facilitating the introduction of bromine into organic substrates under mild conditions. For example, it has been successfully employed in the regioselective bromination of diene motifs in complex organic molecules, yielding products with high specificity and efficiency .

| Reaction Type | Substrate | Product Yield |

|---|---|---|

| Regiospecific Bromination | Diene Compounds | 56% |

| Diastereoselective Cyclization | Allyl Oximes | 33% |

Case Study: Diastereoselective Halocyclization

In a study involving allyl hydrazides, bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate was used to achieve diastereoselective halocyclization. This reaction resulted in the formation of isoxazolidines with overall yields ranging from 38% to 69%, demonstrating its utility in synthesizing complex cyclic structures .

Peptide Synthesis

The compound has also found applications in peptide synthesis, particularly as a coupling reagent. Its ability to activate carboxylic acids facilitates the formation of peptide bonds while minimizing side reactions that can lead to epimerization.

| Application | Details |

|---|---|

| Coupling Reagent | Activates carboxylic acids for peptide bond formation |

Research indicates that using bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate can enhance the efficiency of peptide synthesis protocols by providing higher yields and purities compared to traditional methods .

Analytical Chemistry

In analytical chemistry, bis(2,4,6-trimethylpyridine)bromonium hexafluorophosphate is utilized for its electrophilic properties in various analytical techniques. Its reactivity allows for selective labeling and detection of specific functional groups within complex mixtures.

Environmental Applications

Emerging studies suggest potential applications in environmental chemistry, particularly in the degradation of pollutants through halogenation processes. The unique reactivity profile of this compound may enable the transformation of persistent organic pollutants into less harmful substances.

Mechanism of Action

The mechanism of action of Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate involves the transfer of the bromonium ion to the target molecule. This transfer can lead to the formation of new chemical bonds or the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Structural and Functional Analogues

Bis(2,4,6-trimethylpyridine)iodonium Hexafluorophosphate (I(coll)₂PF₆)

- Structure : Replaces Br⁺ with I⁺ (CAS: 113119-46-3; C₁₆H₂₂F₆IN₂P) .

- Synthesis : Analogous to the bromonium salt but uses iodine instead of bromine .

- Reactivity : Preferentially used for iodination reactions , such as electrophilic cyclization of alkenes. In one study, I(coll)₂PF₆ achieved 45–50% yields in bicyclic product formation, comparable to Br(coll)₂PF₆ .

- Stability : Similar shelf life (years at 0°C) but slightly lower thermal stability (decomposes at 125°C) .

Perchlorate Salts (Br(coll)₂ClO₄)

- Structure : Hexafluorophosphate replaced with perchlorate (ClO₄⁻).

- Drawbacks : Higher explosive risk and hygroscopicity compared to PF₆⁻ salts, making PF₆⁻ derivatives safer and more practical .

Performance vs. Conventional Brominating Agents

Advantages of Br(coll)₂PF₆ :

- Operates under mild, non-radical conditions .

- Avoids side reactions (e.g., dibromination) seen with Br₂ .

- Superior to NBS in stereoselective transformations .

Electrophilic Cyclization

- Br(coll)₂PF₆ : Enables trans-selective cyclization of 3,4,4-triaryl-1-butenes to fused bicyclic compounds (e.g., 45% yield for major isomer) .

- I(coll)₂PF₆ : Similar efficacy but for iodocyclization, with yields marginally higher (45–50%) .

Halocyclization of Allyl Oximes

Q & A

Q. What is the established methodology for synthesizing Bis(2,4,6-trimethylpyridine)bromonium Hexafluorophosphate?

The synthesis involves a two-step protocol:

Silver Complex Formation : 2,4,6-Collidine is added to a solution of silver(I) nitrate and potassium hexafluorophosphate in water, forming a silver complex. Light sensitivity of silver compounds necessitates minimal exposure during this step .

Bromine Substitution : Bromine is introduced, replacing the silver(I) cation to yield the final product. The reaction is driven by precipitation of silver(I) bromide, ensuring high purity .

| Step | Key Reagents/Conditions | Critical Considerations |

|---|---|---|

| 1 | AgNO₃, KPF₆, H₂O, 2,4,6-collidine | Light-sensitive; use amber glassware |

| 2 | Bromine (Br₂) | Conduct in a fume hood; monitor substitution efficiency |

Q. What are the primary applications of this reagent in organic synthesis?

The compound is widely used as a brominating agent in:

- Halocyclization Reactions : Efficiently brominates allyl oximes and hydrazides to form cyclic products, even in substrates resistant to other halogenating agents .

- Carbonylation Reactions : Facilitates Pd-catalyzed conversion of vinyl bromides to esters under mild conditions (e.g., 56% yield in one-pot bromination/carbonylation) .

- Asymmetric Catalysis : Enables enantioselective allylic substitutions when paired with chiral phosphine-alkene hybrid ligands .

Q. What advantages does this reagent offer over traditional brominating agents?

- Low Hygroscopicity : Simplifies handling and storage compared to moisture-sensitive alternatives .

- Broad Reactivity : Effective in challenging reactions (e.g., sterically hindered substrates) where N-bromosuccinimide (NBS) or Br₂ fail .

- Reduced Toxicity : Safer to handle than gaseous bromine or HBr-based systems .

Q. What safety and stability precautions are critical when handling this compound?

- Light Sensitivity : Protect intermediates (e.g., silver complexes) from light to prevent decomposition .

- Bromine Handling : Use personal protective equipment (PPE) during substitution to avoid exposure .

- Storage : Store in a cool, dry environment; stability data suggest no significant degradation under inert atmospheres .

Advanced Research Questions

Q. What mechanistic role does this reagent play in halocyclization reactions?

The bromonium ion (Br⁺) acts as an electrophile, promoting the formation of cationic intermediates (e.g., iminium species in allyl oxime cyclization). Subsequent hydrolysis releases the brominated product and byproducts like benzophenone . Example:

Q. How can researchers address contradictory outcomes in halocyclization reactions?

Contradictions (e.g., low yields or side products) may arise from:

- Solvent Polarity : Non-polar solvents (e.g., toluene) may favor cationic intermediates, while polar aprotic solvents (e.g., DCM) stabilize transition states.

- Stoichiometry : Excess reagent can lead to over-bromination; optimize molar ratios via kinetic studies .

- Temperature : Lower temperatures (0–25°C) often improve selectivity in sensitive substrates .

Q. How can enantioselectivity be optimized in allylic substitution reactions using this reagent?

- Ligand Design : Hybrid phosphine-alkene ligands (e.g., BINOL-derived systems) enhance chiral induction. For example, (R)-diphenyl(2'-vinyl-[1,1'-binaphthalen]-2-yl)phosphane achieves >90% enantiomeric excess (ee) in Pd-catalyzed reactions .

- Additives : Lewis acids (e.g., Zn(OTf)₂) can stabilize reactive intermediates and improve stereochemical outcomes .

Q. What strategies validate the stability of this reagent under varying experimental conditions?

- Spectroscopic Monitoring : Use ¹H/¹⁹F NMR to track decomposition in solvents like acetonitrile or THF .

- Accelerated Aging Tests : Expose the compound to elevated temperatures (40–60°C) and humidity to model long-term stability .

- Comparative Reactivity Studies : Benchmark performance against fresh batches in standardized reactions (e.g., allyl oxime bromocyclization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.